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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylphenol, with the IUPAC name 4-amino-3,5-dimethylphenol, is a
substituted aniline derivative of significant interest in the fields of medicinal chemistry and drug
metabolism.[1][2] This technical guide provides a comprehensive overview of its chemical
properties, synthesis, metabolic relevance, and toxicological profile, tailored for professionals in
research and drug development. This compound is notably recognized as a major urinary
metabolite of the widely used local anesthetic, Lidocaine.[1][3][4] Its formation is a key aspect
of Lidocaine's pharmacokinetic profile and is implicated in some of its toxicological
characteristics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3,5-dimethylphenol
is essential for its synthesis, handling, and analysis. Key properties are summarized in the table
below.
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Property Value Reference
IUPAC Name 4-amino-3,5-dimethylphenol [1112]
CAS Number 3096-70-6 [4][5]
Molecular Formula CsH11NO [11[4115]
Molecular Weight 137.18 g/mol [1114]
Appearance Brown solid [41[5]
Melting Point 163 °C [4]
Boiling Point 296.5 °C at 760 mmHg [4]
Density 1.118 g/cm3 [4]
4-Amino-3,5-xylenol, 3,5-
Synonyms Dimethyl-4-aminophenol, 4- [11[4]15]16]

Hydroxy-2,6-dimethylaniline

Synthesis of 4-Amino-3,5-dimethylphenol

There are two primary synthetic routes for the preparation of 4-Amino-3,5-dimethylphenol,

each with distinct advantages and mechanistic pathways.

Synthesis via Bamberger Rearrangement

This method involves the acid-catalyzed rearrangement of N-(2,6-

dimethylphenyl)hydroxylamine. The Bamberger rearrangement is a classic named reaction in

organic chemistry for the synthesis of p-aminophenols from N-phenylhydroxylamines.

o Reaction Setup: A solution of N-(2,6-dimethylphenyl)hydroxylamine is prepared in a suitable

aqueous acidic medium, typically using a strong acid like perchloric acid or sulfuric acid.

o Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often at or

below room temperature, to manage the exothermic nature of the rearrangement.

o Work-up and Purification: Upon completion of the reaction, the mixture is neutralized with a

base (e.g., sodium bicarbonate) to precipitate the product. The crude 4-Amino-3,5-
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dimethylphenol is then collected by filtration, washed with water, and can be further purified

by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure
product.

The mechanism of the Bamberger rearrangement is initiated by the protonation of the
hydroxylamine oxygen, followed by the loss of a water molecule to form a nitrenium ion
intermediate. This electrophilic intermediate is then attacked by water at the para position,

leading to a dienone intermediate. Subsequent tautomerization and deprotonation yield the
final 4-aminophenol product.

Intermediate Formation

H20 attack

N-(2. roxylamine
Acid Catalyst
[

‘ Nucleophilic Attack Tautomerization & Deprotonation

Click to download full resolution via product page

Caption: Bamberger Rearrangement Mechanism.

Synthesis from 3,5-Dimethylphenol
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An alternative and well-documented method involves a multi-step synthesis starting from 3,5-
dimethylphenol. This procedure includes diazotization, coupling, and reduction steps.

o Step 1: Diazotization of Sulfanilic Acid: An aqueous solution of sodium sulfanilate dihydrate is
treated with sodium nitrite, followed by the addition of this mixture to chilled concentrated
hydrochloric acid to generate the diazonium salt (Solution A).

o Step 2: Azo Coupling: In a separate vessel, 3,5-dimethylphenol is dissolved in an aqueous
sodium hydroxide solution. Solution A is then added dropwise to this alkaline solution of 3,5-
dimethylphenol under ice-bath conditions to facilitate the azo coupling reaction.

o Step 3: Reduction: The resulting azo dye is then reduced. The reaction mixture is heated,
and sodium dithionite is added in portions until the characteristic color of the azo compound
disappears.

e Step 4: Isolation and Purification: Upon cooling, the product, 4-Amino-3,5-dimethylphenol,
precipitates out of the solution. The solid is collected by filtration, washed with water, and
dried. Recrystallization can be performed for further purification. A yield of approximately
72% has been reported for this method.[4]
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Caption: Synthesis from 3,5-Dimethylphenol.

Spectroscopic Data

While detailed spectra are best obtained from dedicated analytical services, the following table
summarizes expected spectroscopic characteristics based on the structure of 4-Amino-3,5-
dimethylphenol and data from similar compounds.
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Technique

Expected Features

1H NMR

Signals corresponding to aromatic protons,
methyl protons, amine protons, and hydroxyl
proton. The aromatic protons would appear as a

singlet due to symmetry.

13C NMR

Resonances for aromatic carbons (quaternary
and protonated), and methyl carbons. The
chemical shifts would be influenced by the
electron-donating effects of the amino, hydroxyl,

and methyl groups.

FT-IR (cm™1)

Characteristic absorption bands for O-H and N-
H stretching (typically in the 3200-3600 cm™1
region), C-H stretching (aromatic and aliphatic),
C=C aromatic stretching, and C-N and C-O

stretching.

Mass Spectrometry

A molecular ion peak (M*) corresponding to the
molecular weight of 137.18 g/mol .
Fragmentation patterns would likely involve the
loss of methyl groups and other characteristic

cleavages of the aromatic ring.

Metabolic Fate and Biological Relevance

4-Amino-3,5-dimethylphenol is a significant metabolite of Lidocaine, a widely used amide-

type local anesthetic and antiarrhythmic drug.[1] Understanding its formation and subsequent

effects is crucial for assessing the safety and efficacy of Lidocaine.

Metabolic Pathway of Lidocaine

The biotransformation of Lidocaine to 4-Amino-3,5-dimethylphenol primarily occurs in the

liver and involves a series of enzymatic reactions.

» N-de-ethylation: The initial and major metabolic pathway of Lidocaine is the oxidative N-de-

ethylation of the tertiary amine, catalyzed predominantly by cytochrome P450 (CYP)
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isoforms CYP1A2 and CYP3A4.[1] This step yields monoethylglycinexylidide (MEGX), which
is pharmacologically active.

o Further Metabolism: MEGX can undergo further N-de-ethylation to form glycinexylidide (GX).
Both Lidocaine and MEGX can be hydrolyzed to form 2,6-dimethylaniline (also known as
2,6-xylidine).

» Aromatic Hydroxylation: 2,6-dimethylaniline is then hydroxylated at the para-position by
CYP2EL1 to form 4-hydroxy-2,6-dimethylaniline, which is 4-Amino-3,5-dimethylphenol.[1]

YP1A2, CYP3A4
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(Monoethylgchinexylidide (MEGXD
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Caption: Lidocaine Metabolic Pathway.

Biological Activity and Toxicology

The biological activity of 4-Amino-3,5-dimethylphenol is intrinsically linked to its role as a
metabolite.
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o Toxicity: The precursor to 4-Amino-3,5-dimethylphenol, 2,6-dimethylaniline, is associated
with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its
oxygen-carrying capacity.[3] The formation of 4-Amino-3,5-dimethylphenol is part of the
detoxification pathway for 2,6-dimethylaniline. However, 2,6-dimethylaniline itself has been
shown to be genotoxic and carcinogenic in animal studies.[3][7] The genotoxicity of 2,6-
dimethylaniline and its metabolites is an area of ongoing research.[7]

e Agquatic Toxicity: 4-Amino-3,5-dimethylphenol is classified as very toxic to aquatic life.[4]

e Drug Development Implications: For drug development professionals, the formation of this
metabolite from new chemical entities with a similar structural motif to Lidocaine should be
carefully evaluated. The potential for the formation of toxic metabolites like 2,6-
dimethylaniline and the subsequent generation of 4-Amino-3,5-dimethylphenol are
important considerations in preclinical safety assessments.

Conclusion

4-Amino-3,5-dimethylphenol is a molecule of considerable importance, primarily due to its
status as a major metabolite of Lidocaine. Its synthesis is achievable through established
chemical routes, and its physicochemical properties are well-characterized. For researchers
and professionals in drug development, a comprehensive understanding of its formation via
cytochrome P450-mediated metabolism and its associated toxicological profile is essential for
the safe and effective development of new pharmaceuticals. Further research into the specific
biological activities and potential signaling pathway modulation by 4-Amino-3,5-
dimethylphenol could provide deeper insights into the pharmacology and toxicology of
Lidocaine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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